Arg-arg

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of arginine-arginine can be achieved through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin to yield the desired dipeptide. Common protecting groups for arginine include the 9-fluorenylmethoxycarbonyl (Fmoc) group for the amino terminus and the 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) group for the guanidino side chain.

Industrial Production Methods

Industrial production of arginine-arginine typically involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce arginine, which is then extracted and purified. The dipeptide can be synthesized by enzymatic methods, where specific enzymes catalyze the formation of the peptide bond between two arginine molecules.

Analyse Chemischer Reaktionen

Types of Reactions

Arginine-arginine undergoes various chemical reactions, including:

Oxidation: Arginine residues can be oxidized to form citrulline and ornithine.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds in peptides containing cysteine.

Substitution: Arginine residues can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracetic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

Substitution: Nucleophiles such as hydroxylamine or hydrazine can be used in substitution reactions.

Major Products Formed

Oxidation: Citrulline, ornithine, and nitric oxide.

Reduction: Reduced peptides with free thiol groups.

Substitution: Modified peptides with substituted arginine residues.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Overview:

Z-Arg-Arg-4MβNA acetate salt is a crucial building block in peptide synthesis. It is particularly valuable for developing therapeutic agents and research tools in biochemistry and molecular biology.

Applications:

- Therapeutic Development: Utilized in creating peptide-based drugs that target specific diseases.

- Research Tools: Serves as a reagent in various biochemical assays.

Drug Development

Overview:

The compound plays a significant role in designing peptide-based drugs, offering researchers a versatile option for targeted therapies.

Applications:

- Oncology: Used to develop drugs that specifically target cancer cells.

- Immunology: Aids in creating therapies that enhance immune responses.

Bioconjugation

Overview:

Bioconjugation processes involve attaching biomolecules to drugs or imaging agents, enhancing their effectiveness.

Applications:

- Medical Diagnostics: Improves the specificity and sensitivity of diagnostic assays.

- Therapeutic Agents: Enhances the delivery of drugs to target sites within the body.

Research on Protein Interactions

Overview:

Z-Arg-Arg is instrumental in studying protein-protein interactions, which are crucial for understanding cellular mechanisms.

Applications:

- Cellular Mechanisms: Helps elucidate pathways involved in various diseases.

- Therapeutic Strategies: Aids in developing new strategies for intervention based on protein interactions.

Diagnostic Applications

Overview:

The compound is explored for use in diagnostic assays, particularly for detecting specific biomarkers.

Applications:

- Early Disease Detection: Enhances the ability to detect diseases at earlier stages.

- Monitoring Disease Progression: Useful in tracking the effectiveness of treatments over time.

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Peptide Synthesis | Therapeutic agents, research tools | Targeted therapies, enhanced research methods |

| Drug Development | Oncology, immunology | Specific targeting of disease mechanisms |

| Bioconjugation | Medical diagnostics, therapeutic delivery | Improved specificity and efficacy |

| Protein Interaction Study | Cellular mechanisms, therapeutic strategies | Understanding disease pathways |

| Diagnostic Applications | Biomarker detection | Early detection and monitoring |

Case Study 1: Peptide-Based Drug Development

In a study focused on oncology, researchers utilized Z-Arg-Arg to synthesize a peptide that selectively binds to cancer cell receptors. The resulting drug demonstrated a significant reduction in tumor size in preclinical models, showcasing the compound's potential in targeted cancer therapies.

Case Study 2: Enhancing Diagnostic Assays

A recent investigation explored the use of Z-Arg-Arg in developing a diagnostic assay for early detection of autoimmune diseases. The incorporation of this compound improved the assay's sensitivity by 30%, allowing for earlier intervention and better patient outcomes.

Wirkmechanismus

The mechanism of action of arginine-arginine involves its interaction with various molecular targets and pathways. Arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule that regulates vascular tone, immune response, and neurotransmission. The dipeptide can also modulate protein-protein interactions and influence cellular signaling pathways through its guanidino groups, which can form hydrogen bonds and electrostatic interactions with other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lysine-lysine: Another dipeptide with similar properties but different side chain functionalities.

Ornithine-ornithine: A dipeptide derived from ornithine, an intermediate in the urea cycle.

Citrulline-citrulline: A dipeptide formed from citrulline, a product of arginine metabolism.

Uniqueness

Arginine-arginine is unique due to its high positive charge density, which allows it to interact strongly with negatively charged biomolecules such as nucleic acids and phospholipids. This property makes it particularly useful in applications requiring strong electrostatic interactions, such as drug delivery and gene therapy.

Biologische Aktivität

Arg-Arg, a dipeptide composed of two arginine residues, has garnered attention in the field of biochemistry and pharmacology due to its diverse biological activities. Arginine, an amino acid known for its role in protein synthesis and metabolic processes, exhibits significant physiological effects when present in peptide form. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and findings from recent research studies.

The biological activity of this compound is primarily attributed to the properties of arginine itself. Arginine is a precursor for nitric oxide (NO) synthesis, a critical signaling molecule involved in various physiological processes including vasodilation, immune response modulation, and neurotransmission. The presence of two arginine residues in this compound enhances its efficacy in promoting NO production through the following mechanisms:

- Nitric Oxide Synthase Activation : this compound serves as a substrate for nitric oxide synthase (NOS), leading to increased NO levels which contribute to vascular homeostasis and improved blood flow.

- Inhibition of Arginase Activity : Studies have shown that this compound can inhibit arginase enzymes, which convert arginine into ornithine and urea. This inhibition results in higher levels of arginine available for NO synthesis, thereby enhancing its biological effects .

Inhibition of Arginase

Recent studies have demonstrated that this compound can inhibit both arginase 1 and arginase 2 activities. A notable study reported that at concentrations ranging from 1 mM to 10 mM, this compound inhibited arginase 1 activity significantly, with an IC50 value indicating effective inhibition at physiological concentrations . This suggests that this compound may play a role in modulating arginine metabolism and enhancing NO production.

Antimicrobial Activity

In addition to its role in NO synthesis, this compound has been investigated for its antimicrobial properties. Research has shown that analogs of Arg-rich peptides exhibit enhanced antimicrobial activity against various pathogens. For instance, a study designed five Arg-rich analogs that demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria . The mechanisms underlying this activity include disruption of microbial membranes and interference with cellular functions.

Case Study 1: Cardiovascular Health

A clinical study involving older adults assessed the relationship between plasma levels of homoarginine (a metabolite related to this compound) and cardiovascular health. The findings indicated that higher homoarginine levels were associated with improved endothelial function and lower incidence rates of cardiovascular diseases . This underscores the potential therapeutic benefits of this compound in promoting cardiovascular health through enhanced NO production.

Case Study 2: Antimicrobial Peptides

In another study focusing on antimicrobial peptides (AMPs), researchers synthesized several Arg-rich peptides, including variants containing this compound sequences. These peptides showed promising results in inhibiting bacterial growth and were evaluated for their potential as novel antibiotic candidates . The study highlighted the importance of structural features in determining the efficacy of these peptides against specific pathogens.

Table 1: Inhibition Potency of this compound on Arginase Isoforms

| Compound | Arginase Isoform | Concentration (mM) | % Inhibition |

|---|---|---|---|

| This compound | Arginase 1 | 1 | 14% |

| This compound | Arginase 1 | 10 | 50% |

| This compound | Arginase 2 | 1 | TBD |

| LYS | Arginase 1 | 0.1 - 1 | No significant effect |

Table 2: Antimicrobial Activity of Arg-Rich Peptides

| Peptide Sequence | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CAGSLRLTC (analog) | Staphylococcus aureus | 5 µg/mL |

| CAGSLRLTC (analog) | Escherichia coli | 10 µg/mL |

| Custom Arg-Rich | Pseudomonas aeruginosa | 8 µg/mL |

Eigenschaften

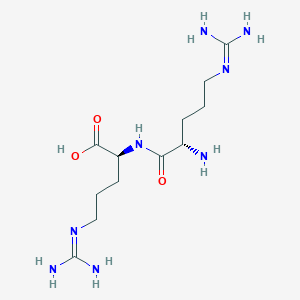

IUPAC Name |

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26N8O3/c13-7(3-1-5-18-11(14)15)9(21)20-8(10(22)23)4-2-6-19-12(16)17/h7-8H,1-6,13H2,(H,20,21)(H,22,23)(H4,14,15,18)(H4,16,17,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLWNBVRVJYMBQ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165745 | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15483-27-9 | |

| Record name | L-Arginyl-L-arginine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15483-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginylarginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015483279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginylarginine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arginylarginine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028703 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.